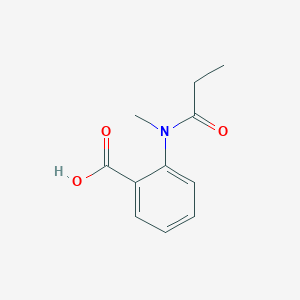

2-(N-methylpropanamido)benzoic acid

Description

Contextualization within Amido-Substituted Benzoic Acids and Their Chemical Significance

Amido-substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxylic acid group (-COOH) and an amido group (-NHCOR). These molecules are of considerable interest due to their diverse chemical reactivity and biological activities. The presence of both an acidic carboxylic group and a neutral (or weakly basic) amido group on the same aromatic ring imparts unique properties to these compounds.

N-acyl anthranilic acids are a specific subset of amido-substituted benzoic acids where the amido group is located at the ortho (position 2) to the carboxylic acid. This ortho-substitution can lead to intramolecular interactions, such as hydrogen bonding, which influence the compound's conformation and reactivity. The general structure of N-acyl anthranilic acids serves as a scaffold for a variety of synthetic transformations and has been identified as a "privileged profile" for the development of pharmaceuticals. researchgate.net

The chemical significance of this class of compounds is multifaceted:

Synthetic Intermediates: They are valuable precursors for the synthesis of various heterocyclic compounds, including quinazolinones, benzodiazepines, and acridones, which are important frameworks in medicinal chemistry. acs.orgeurekaselect.com

Bioactive Molecules: Many derivatives of anthranilic acid exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. preprints.org

Chelating Agents: The proximity of the carboxylic acid and amido groups allows for the chelation of metal ions, a property that can be exploited in various chemical and biological applications.

Within this context, 2-(N-methylpropanamido)benzoic acid is an N-acyl anthranilic acid derivative where the nitrogen of the amino group is substituted with both a methyl group (-CH₃) and a propanoyl group (-COCH₂CH₃).

Historical Development of Research on Anthranilic Acid Derivatives in Organic Chemistry

The history of anthranilic acid and its derivatives is intrinsically linked to the development of synthetic organic chemistry. Anthranilic acid (2-aminobenzoic acid) was first isolated in 1841 by Carl Julius Fritzsche through the degradation of indigo, a natural dye. wikipedia.org This discovery opened the door to a new area of chemical exploration.

Initially, research focused on the synthesis and reactions of anthranilic acid itself. Its availability as a relatively inexpensive starting material made it an attractive building block for the synthesis of dyes and other organic compounds. eurekaselect.com Over time, chemists began to explore the derivatization of the amino and carboxylic acid functional groups, leading to the development of a vast library of anthranilic acid derivatives.

The 20th century saw a surge in research into the biological activities of these compounds. A significant milestone was the discovery of the anti-inflammatory properties of N-phenylanthranilic acid derivatives, which led to the development of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid. This discovery highlighted the therapeutic potential of N-acyl anthranilic acid derivatives and spurred further investigation into their medicinal applications.

Identification and Research Trajectory of this compound as a Target Compound

Specific research identifying this compound as a primary target compound is not extensively documented in publicly available literature. Its existence is confirmed through chemical databases and supplier catalogs, which provide its basic chemical identifiers.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃NO₃ |

| CAS Number | 926195-40-6 |

| Molecular Weight | 207.23 g/mol |

The research trajectory for this specific compound appears to be in its early stages or part of proprietary research not available in the public domain. It is likely synthesized as part of larger chemical libraries for screening purposes or as an intermediate in the synthesis of more complex molecules.

Overview of Key Research Areas Pertaining to this compound and Related Structures

While direct research on this compound is limited, the broader class of N-acyl anthranilic acids is the subject of active research in several key areas. These areas provide a framework for the potential investigation and application of the target compound.

Medicinal Chemistry: A primary focus of research is the synthesis and biological evaluation of novel N-acyl anthranilic acid derivatives for various therapeutic applications. This includes their potential as:

Anti-inflammatory agents: Building upon the success of the fenamates.

Anticancer agents: Investigating their ability to induce apoptosis or inhibit key signaling pathways in cancer cells. researchgate.net

Antiviral agents: Targeting viral enzymes like hepatitis C virus NS5B polymerase. researchgate.net

Neuroprotective agents: Exploring their potential to mitigate neurodegenerative processes. researchgate.net

Organic Synthesis: The development of new and efficient methods for the synthesis of N-acyl anthranilic acids is an ongoing area of research. Recent advancements include silver-catalyzed methods for their preparation from readily available starting materials. acs.org These compounds also continue to be used as versatile building blocks for the construction of complex heterocyclic systems. researchgate.net

Materials Science: The ability of anthranilic acid derivatives to form complexes with metals and their interesting photophysical properties make them potential candidates for the development of new materials with applications in areas such as sensors and organic light-emitting diodes (OLEDs).

The study of structurally similar compounds suggests that the specific substitutions in this compound—the N-methyl and N-propanoyl groups—could modulate its physicochemical properties, such as solubility, lipophilicity, and crystal packing, which in turn would influence its biological activity and potential applications. Further research is needed to fully elucidate the specific characteristics and potential of this particular molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(propanoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-10(13)12(2)9-7-5-4-6-8(9)11(14)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZGYUWJZYROAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 N Methylpropanamido Benzoic Acid and Its Analogues

Classical and Established Synthetic Routes to N-Acyl Anthranilic Acids

The traditional and most straightforward laboratory synthesis of N-acyl anthranilic acids, including 2-(N-methylpropanamido)benzoic acid, involves the acylation of the corresponding anthranilic acid derivative. For instance, N-acetylanthranilic acid can be readily synthesized by reacting anthranilic acid with acetic anhydride (B1165640). wikipedia.orgudel.edu This method is often efficient for producing the desired acylated product. udel.edu

Another established route is the copper-catalyzed Ullmann-Goldberg coupling reaction. This reaction facilitates the formation of N-aryl anthranilic acids by coupling halobenzoic acids with alkyl- or aryl-amines, or conversely, by reacting anthranilic acid derivatives with aryl halides in the presence of a copper catalyst. ekb.eg

Furthermore, palladium-catalyzed carbonylation offers an alternative pathway. For example, N-acetylanthranilic acid has been synthesized from 2-bromoacetanilide through a palladium-catalyzed carbonylation reaction. wikipedia.org The industrial synthesis of anthranilic acid itself typically starts from the oxidation of o-xylene (B151617) to phthalic anhydride, which is then converted to phthalimide (B116566) and subsequently undergoes a Hofmann rearrangement to yield anthranilic acid. ekb.eg

| Starting Material | Reagent(s) | Product | Reference |

| Anthranilic acid | Acetic anhydride | N-Acetylanthranilic acid | wikipedia.orgudel.edu |

| 2-Halobenzoic acids | Aromatic amines, Copper catalyst | N-Aryl anthranilic acids | ekb.eg |

| 2-Bromoacetanilide | Carbon monoxide, Palladium catalyst | N-Acetylanthranilic acid | wikipedia.org |

| o-Xylene | Oxidation, NH3, Hofmann rearrangement | Anthranilic acid | ekb.eg |

Novel and Green Chemistry Approaches in the Preparation of this compound

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. rjpbcs.comnih.gov This trend has led to the exploration of novel and green chemistry approaches for preparing this compound and its analogues, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. rjpbcs.comnih.gov

Solvent-Free Amidation Techniques

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free amidation techniques have emerged as a promising alternative for the synthesis of amides. researchgate.netsemanticscholar.orggoogle.com These methods often involve the direct reaction of a carboxylic acid and an amine or urea (B33335) under heating, sometimes with the aid of a catalyst. researchgate.netsemanticscholar.org The advantages include simplified work-up procedures, reduced waste, and often faster reaction times. researchgate.net One such method involves the trituration of the reactants followed by direct heating, which has been shown to produce various amides in good yields. semanticscholar.org Iron(III) chloride has also been used as a catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com

Boric Acid Catalyzed Amidation Reactions

Boric acid has gained attention as an inexpensive, readily available, and environmentally benign catalyst for direct amidation reactions. semanticscholar.orgorgsyn.orgorgsyn.org It has been successfully employed in the synthesis of a wide range of carboxamides, including those of pharmaceutical interest. orgsyn.orgorgsyn.orgcapes.gov.br The reaction typically involves heating a mixture of a carboxylic acid and an amine in the presence of boric acid. semanticscholar.orgorgsyn.org This method is advantageous due to its operational simplicity and its applicability to a broad scope of substrates. orgsyn.org The catalytic activity of boric acid is believed to stem from its ability to form an ester or a complex with the carboxylic acid, thereby activating it for nucleophilic attack by the amine. orgsyn.org

High-Yield and Scalable Production Methods

The development of high-yield and scalable production methods is crucial for the industrial application of synthetic routes. For the synthesis of N-acyl anthranilic acids and their derivatives, several approaches have been explored to improve efficiency and scalability. For instance, ultrasound-assisted Ullmann reactions have been reported to produce N-aryl anthranilic acid derivatives in high yields with shorter reaction times compared to classical heating methods. ekb.eg Additionally, electrocatalytic methods are being investigated for the high-purity production of benzoic acid derivatives, offering a potential route for scalable and sustainable synthesis. rsc.org The use of lignin-based benzoic acid derivatives as starting materials is also being explored as a sustainable approach for the production of active pharmaceutical ingredients. rsc.org

Chemo-, Regio-, and Stereoselective Synthesis Strategies for Derivatization

The development of selective synthesis strategies is paramount for creating complex molecules with specific functionalities and three-dimensional arrangements. In the context of this compound analogues, chemo-, regio-, and stereoselective methods are crucial for introducing diverse substituents and controlling the spatial orientation of atoms within the molecule.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, in the derivatization of anthranilic acid, selective acylation of the amino group over the carboxylic acid is a key chemoselective transformation.

Regioselectivity involves controlling the position of a reaction on a molecule with multiple reactive sites. For instance, in the synthesis of substituted anthranilic acid derivatives, directing a new substituent to a specific position on the aromatic ring is a regioselective process.

Stereoselectivity is the control of the formation of stereoisomers. This is particularly important when creating chiral molecules, which are common in pharmaceuticals.

Recent research has focused on developing new reactions and methods that offer high levels of chemo-, regio-, and stereoselectivity. mdpi.com For example, [3+2] cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings with high stereocontrol. mdpi.comresearchgate.net The use of chiral catalysts and auxiliaries can also induce stereoselectivity in various transformations, leading to the synthesis of enantiomerically pure compounds. mdpi.com The strategic use of protecting groups and the careful choice of reaction conditions are also essential for achieving the desired selectivity in the synthesis of complex derivatives of this compound.

Mechanistic Investigations of Amidation and Related Reactions Forming the this compound Scaffold

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new, more efficient ones. Mechanistic studies on amidation and related reactions that form the this compound scaffold provide valuable insights into the roles of catalysts, intermediates, and transition states.

For zirconium-catalyzed direct amidation, kinetic studies, NMR spectroscopy, and DFT calculations have revealed a complex mechanism. The reaction is first-order in the catalyst, with a positive rate dependence on the amine concentration and a negative dependence on the carboxylic acid concentration. nih.gov The proposed mechanism involves a dinuclear zirconium species where the amine attacks a coordinated carboxylate ligand. nih.gov

In boron-catalyzed amidation reactions, detailed investigations have challenged the initially proposed mechanism involving a simple monoacyloxyboron intermediate. nih.gov Studies suggest that boron-nitrogen interactions are highly likely and that dimeric boron species may play a crucial role in activating the carboxylic acid and delivering the amine nucleophile. nih.gov

Mechanistic understanding of palladium-catalyzed C-H activation/carboxylation reactions has also been advanced, providing a basis for the synthesis of N-acyl anthranilic acids. nih.gov Similarly, rhodium-catalyzed C-H amidation with isocyanates has been developed, offering a direct route to N-acyl anthranilamides, with mechanistic studies shedding light on the catalytic cycle. nih.gov These investigations are critical for the rational design of new catalysts and reaction conditions for the synthesis of this compound and its derivatives.

Advanced Structural Characterization and Spectroscopic Analysis of 2 N Methylpropanamido Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of 2-(N-methylpropanamido)benzoic acid. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide insights into the connectivity and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, benzoic acid, the protons on the benzene (B151609) ring typically appear in the aromatic region, while the carboxylic acid proton is highly deshielded. docbrown.infohmdb.ca For this compound, specific chemical shifts would be expected for the N-methyl and propanamido groups. The N-methyl protons would likely appear as a singlet, while the ethyl group of the propanamido moiety would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. docbrown.info The aromatic protons would show a complex splitting pattern due to their non-equivalence.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the aliphatic carbons of the N-methyl and propanamido groups. rsc.orgspectrabase.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, confirming the structure of the propanamido group and the relative positions of the aromatic protons. HSQC spectra would correlate each proton with its directly attached carbon atom, providing definitive assignments for the carbon skeleton.

Solid-state NMR (ssNMR) could offer further structural details, particularly regarding the conformation and intermolecular interactions of this compound in the solid state. nih.gov Studies on similar benzoic acid derivatives have utilized ssNMR to investigate polymorphism and the effects of intermolecular hydrogen bonding. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid H | ~10-13 | - |

| Aromatic H | ~7.0-8.2 | ~120-140 |

| N-CH₃ | ~3.3 | ~35 |

| -CH₂- (propanamido) | ~2.4 | ~30 |

| -CH₃ (propanamido) | ~1.1 | ~10 |

| Carboxylic Acid C=O | - | ~170 |

Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Interpretation of Spectral Features

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound.

The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would likely appear around 1700-1680 cm⁻¹, while the C=O stretching of the amide (Amide I band) would be expected in the range of 1680-1630 cm⁻¹. docbrown.infomdpi.com The N-H bending vibration (Amide II band) is typically observed around 1550 cm⁻¹. The C-N stretching vibration of the amide and various C-H bending and stretching vibrations from the aromatic ring and the alkyl groups would also be present. mdpi.com

FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are often strong in Raman spectra, appearing in the 1600-1400 cm⁻¹ region. ias.ac.in The C=O stretching vibrations may also be observed, though they are typically weaker than in the IR spectrum.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the assignment of the experimental spectra. mdpi.comresearchgate.net By calculating the potential energy distribution (PED), each vibrational mode can be assigned to specific atomic motions within the molecule. This combined experimental and theoretical approach allows for a detailed and accurate interpretation of the vibrational spectra. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | FT-IR |

| Carboxylic Acid | C=O stretch | 1700-1680 | FT-IR, FT-Raman |

| Amide | C=O stretch (Amide I) | 1680-1630 | FT-IR, FT-Raman |

| Amide | N-H bend (Amide II) | ~1550 | FT-IR |

| Aromatic Ring | C-H stretch | 3100-3000 | FT-IR, FT-Raman |

| Aromatic Ring | C=C stretch | 1600-1450 | FT-IR, FT-Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula of this compound and for monitoring its formation or consumption in chemical reactions.

The molecular formula of this compound is C₁₁H₁₃NO₃. uni.lu Its monoisotopic mass is 207.08954 Da. uni.lu HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₁H₁₃NO₃.

In addition to the molecular ion, HRMS spectra will show fragment ions that provide further structural information. Common fragmentation pathways for such a molecule could include the loss of the carboxylic acid group, cleavage of the amide bond, and fragmentation of the propanoyl group. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated and compared with experimental data to aid in identification. uni.lu

HRMS is also a powerful tool for reaction monitoring. nih.gov By analyzing samples from a reaction mixture at different time points, the appearance of the product, this compound, and the disappearance of reactants can be tracked. This allows for the optimization of reaction conditions and the study of reaction kinetics. Techniques like multiple reaction monitoring (MRM) can be used for highly sensitive and specific quantification of the target compound in complex mixtures. nih.gov

Table 3: Predicted HRMS Data for this compound

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 208.09682 | 144.5 |

| [M+Na]⁺ | 230.07876 | 150.9 |

| [M-H]⁻ | 206.08226 | 148.3 |

| [M+NH₄]⁺ | 225.12336 | 163.0 |

| [M+K]⁺ | 246.05270 | 150.4 |

Data from PubChem. uni.lu

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Crystalline Forms

For a related compound, 2-methyl-4-(2-methylbenzamido)benzoic acid, X-ray crystallography revealed that intermolecular N—H⋯O and O—H⋯O hydrogen bonds link the molecules into chains and dimers, respectively. nih.gov It is likely that this compound also forms hydrogen-bonded dimers through its carboxylic acid groups in the solid state, a common structural motif for carboxylic acids. core.ac.uk The planarity of the benzene ring and the amide group, as well as the dihedral angle between them, would be key structural parameters determined by X-ray analysis.

The study of different crystalline forms, or polymorphs, is also possible with X-ray crystallography. Polymorphs can exhibit different physical properties, and their characterization is important in fields such as pharmaceuticals. By growing crystals under different conditions, it may be possible to isolate and structurally characterize different crystalline forms of this compound.

Conformational Analysis and Tautomerism Studies through Spectroscopic and Computational Methods

The conformational flexibility of this compound can be investigated using a combination of spectroscopic and computational methods. The molecule possesses several rotatable bonds, including the C-N amide bond and the C-C bond connecting the propanamido group to the benzene ring.

Computational methods, such as DFT, can be used to calculate the potential energy surface of the molecule as a function of key dihedral angles. researchgate.net This allows for the identification of low-energy conformers and the determination of the energy barriers between them. The results of these calculations can be correlated with experimental data from techniques like NMR spectroscopy. For instance, variable-temperature NMR studies can provide information about the rates of conformational exchange.

Tautomerism is another important consideration for this molecule. While the amide-imidic acid tautomerism is generally unfavorable for simple amides, the possibility of other tautomeric forms should be considered, especially under different solvent conditions or pH. Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, can be used to detect the presence of different tautomers in solution. researchgate.net Computational studies can also provide insights into the relative stabilities of different tautomers.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| 2-methyl-4-(2-methylbenzamido)benzoic acid |

| Carbon dioxide |

Chemical Reactivity and Derivatization Strategies of 2 N Methylpropanamido Benzoic Acid

Reactions at the Carboxylic Acid Moiety (e.g., Esterification, Amide Formation, Reduction)

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters, amides, and the reduction to an alcohol.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through standard methods, such as Fischer esterification with an alcohol under acidic catalysis. Alternatively, reaction with alkyl halides in the presence of a base or the use of coupling agents can yield the desired ester. These reactions are fundamental in modifying the solubility and electronic properties of the molecule.

Amide Formation: The synthesis of amides from the carboxylic acid moiety is a crucial transformation for building larger, more complex molecules. While the direct condensation of a carboxylic acid and an amine is possible, it is often a slow reaction libretexts.org. To achieve efficient amide bond formation, various coupling agents are employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine. libretexts.orgnih.govkhanacademy.org The choice of coupling agent can be critical, especially when dealing with sterically hindered substrates. nih.gov For instance, titanium tetrachloride (TiCl₄) has been used in stoichiometric amounts to effectively mediate amide formation from carboxylic acids and amines. nih.gov

| Coupling Agent | Typical Conditions | Reference |

|---|---|---|

| Propylphosphonic Anhydride (B1165640) (T3P) | Et₃N, CH₂Cl₂, room temperature | nih.gov |

| Titanium(IV) Chloride (TiCl₄) | Pyridine, Dichloromethane, reflux | nih.gov |

| Triphenylphosphine (PPh₃) / N-Chlorophthalimide (NCPhth) | Toluene, room temperature | nih.gov |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | iPr₂NEt, THF, room temperature | nih.gov |

Reduction: The carboxylic acid group can be reduced to a primary alcohol, (2-(N-methylpropanamido)phenyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This reduction provides a route to a different class of derivatives with altered biological and chemical properties.

Transformations Involving the N-Methylpropanamido Functional Group (e.g., Hydrolysis, Transamidation, Alkylation)

The tertiary amide group, while generally robust, offers opportunities for specific chemical transformations.

Hydrolysis: The amide bond in 2-(N-methylpropanamido)benzoic acid can be cleaved through hydrolysis under either acidic or basic conditions. pearson.com This reaction breaks the amide linkage to yield N-methylanthranilic acid and propanoic acid, effectively reversing the final step of its likely synthesis. pearson.com This hydrolytic susceptibility is a key consideration in its chemical applications.

Transamidation: Transamidation is the conversion of one amide into another by reaction with an amine, a process that is challenging due to the high stability of the amide bond. researchgate.net However, methods have been developed to facilitate this exchange. Research has shown that simple organic molecules, including benzoic acid itself, can catalyze the transamidation of carboxamides with various amines, typically at elevated temperatures in solvents like xylene. mdpi.comsci-hub.se This approach is noted for its good functional group tolerance and selectivity. mdpi.comsci-hub.se More recent strategies have focused on weakening the amide bond resonance, for example, by using N-acyl-glutarimides, which enables transamidation to occur under mild, metal-free conditions. rsc.org The N-deacylation of amides, a related process, can be achieved with aqueous ammonia, providing a mild and general method to release the free amine. sioc-journal.cn

| Catalyst/Promoter | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Benzoic Acid | Xylene, 130°C | Good for heterocyclic amines, moderate for aromatic amines. | mdpi.comsci-hub.se |

| K₂S₂O₈ | Aqueous media, microwave or conventional heating | Effective for formylation of amino acid esters. | mdpi.com |

| Fe(III) / Water | Toluene | Broad scope including intramolecular transamidation. | mdpi.com |

| Metal-free (N-acyl-glutarimides) | Mild conditions | Tolerates a wide range of amines and functional groups. | rsc.org |

Alkylation: While the nitrogen atom of the N-methylpropanamido group already bears a methyl group, further reaction at this site is conceivable. In related scaffolds, such as 2-sulfonamidebenzamides, alkylation of the sulfonamide nitrogen was found to be tolerated, suggesting that the N-methylpropanamido nitrogen could potentially serve as a site for further functionalization under specific conditions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The reactivity of the benzene (B151609) ring towards substitution is governed by the electronic effects of the existing substituents.

| Substituent | Electronic Effect | Directed Position(s) | Reference |

|---|---|---|---|

| -COOH (Carboxylic Acid) | Electron-Withdrawing (Deactivating) | meta (positions 3, 5) | quora.com |

| -N(CH₃)C(=O)CH₂CH₃ (N-Methylpropanamido) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) (Overall Activating) | ortho, para (positions 3, 5) | libretexts.org |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) reactions require a fundamentally different set of conditions compared to EAS. This pathway involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com The reaction is greatly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The parent molecule, this compound, lacks a suitable leaving group and is not sufficiently electron-deficient to readily undergo SNAr. For this compound to participate in NAS, it would first need to be derivatized, for example, by introducing a nitro group and a halogen onto the ring through EAS and subsequent reactions.

Cyclization and Rearrangement Reactions to Form Fused Heterocyclic Systems

The 1,2-disubstituted pattern of this compound makes it an excellent precursor for intramolecular cyclization reactions to form fused heterocyclic structures.

Cyclization: The proximity of the carboxylic acid and the amide functionalities allows for intramolecular condensation. Treatment with a dehydrating agent or conversion of the carboxylic acid to a more reactive derivative (like an acid chloride) could trigger cyclization. This could lead to the formation of a six-membered benzoxazinone (B8607429) ring system. Such cyclization strategies are common in medicinal chemistry. For example, related 2-substituted benzoic acids are used to synthesize various fused heterocycles like pyrrolo[1,2-b] nih.govrsc.orgbenzothiazin-10-ones. elsevierpure.com Similarly, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been shown to produce 3-(imino)isoindolin-1-ones. mdpi.com The propensity of ortho-substituted hydroxy- or amino-benzoic acids to cyclize is a well-established principle in synthetic chemistry. nih.gov

Rearrangement Reactions: While specific, named rearrangement reactions for this compound are not prominently featured in the literature, the potential for such transformations exists. Rearrangements often require specific substrates and conditions. For example, the Perkin rearrangement is a known reaction that converts 3-halocoumarins into benzofuran-2-carboxylic acids, highlighting how ring systems can be contracted under basic conditions. nih.gov It is plausible that under specific thermal or catalytic conditions, the functional groups of this compound could participate in unforeseen rearrangement pathways.

Synthesis of Structurally Diverse Analogues and Isomers of this compound

The synthetic routes to this compound and the reactivity of its functional groups allow for the creation of a wide range of structurally related molecules.

Synthesis of Analogues: The structure can be systematically modified to produce a library of analogues. This can be achieved through several strategies:

Varying the Acyl Group: Instead of propanoyl chloride, other acyl chlorides or anhydrides can be used in the acylation step to introduce different N-acyl chains.

Varying the N-Alkyl Group: Starting with 2-aminobenzoic acid, a different alkyl group can be introduced in the N-alkylation step before acylation.

Varying the Aromatic Ring Substitution: Starting with different substituted anthranilic acids allows for the introduction of various substituents on the benzene ring. A modular synthesis approach, similar to that used for preparing series of 2-sulfonamidebenzamides, can be employed where different substituted anthranilic acids are coupled with various reagents. nih.gov The synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids from phthalic anhydride and substituted anilines provides another example of generating structural diversity around a similar core. researchgate.net

Synthesis of Isomers: The constitutional isomers, such as 3-(N-methylpropanamido)benzoic acid and 4-(N-methylpropanamido)benzoic acid, can be synthesized using a parallel strategy starting from the corresponding isomers of aminobenzoic acid (i.e., 3-aminobenzoic acid or 4-aminobenzoic acid). The synthesis of a structural isomer like 2-methyl-4-N-(2-methylbenzoyl)benzoic acid involves the N-acylation of 2-methyl-4-aminobenzoic acid methyl ester, followed by hydrolysis of the ester. google.com This highlights the general applicability of the acylation-hydrolysis sequence for preparing various isomers.

| Target Molecule Type | General Synthetic Strategy | Starting Materials | Reference |

|---|---|---|---|

| N-Acyl Analogues | N-methylation of anthranilic acid followed by N-acylation with a different acyl chloride. | Anthranilic acid, various acyl chlorides. | General Synthetic Principle |

| Ring-Substituted Analogues | N-methylation and N-propanoylation of a substituted anthranilic acid. | Substituted anthranilic acids, methyl iodide, propanoyl chloride. | nih.gov |

| Positional Isomers (meta, para) | N-methylation and N-propanoylation of the corresponding aminobenzoic acid isomer. | 3-Aminobenzoic acid or 4-aminobenzoic acid. | General Synthetic Principle |

| Structural Isomer (e.g., 2-methyl-4-N-benzoyl) | N-acylation of a substituted aminobenzoic acid ester, followed by ester hydrolysis. | 4-Amino-2-methylbenzoic acid methyl ester, benzoyl chloride. | google.com |

Applications of 2 N Methylpropanamido Benzoic Acid in Organic Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The structure of 2-(N-methylpropanamido)benzoic acid makes it a potentially valuable intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds. The ortho-disposed carboxylic acid and N-methylpropanamido groups can be induced to react intramolecularly to form various heterocyclic systems. For instance, derivatives of this compound could serve as precursors to quinazolinones, which are prevalent in many biologically active compounds.

The general synthetic utility of related amido-benzoic acids has been demonstrated in the preparation of various complex structures. For example, similar N-acyl anthranilic acid derivatives are employed in multi-step syntheses where the amido and carboxylic acid functionalities allow for sequential or one-pot transformations to build intricate molecular architectures.

Utilization as a Precursor for Advanced Building Blocks and Functional Materials

As a bifunctional molecule, this compound can be chemically modified at both the carboxylic acid and the amide moieties to generate more elaborate building blocks for organic synthesis. The carboxylic acid can be converted to esters, acid chlorides, or amides, while the N-methylpropanamido group can potentially undergo further functionalization, although the tertiary amide is generally robust.

These "advanced building blocks" could then be utilized in the synthesis of pharmaceuticals, agrochemicals, or functional materials. The rigid benzoic acid backbone combined with the flexible N-acyl group could impart specific conformational properties to larger molecules.

Design and Application of this compound as a Ligand in Transition Metal Catalysis

The presence of both a carboxylate group (upon deprotonation) and an amide oxygen atom allows this compound to act as a potential bidentate ligand for transition metals. The formation of a chelate ring with a metal center can enhance the stability and catalytic activity of the resulting metal complex.

The design of ligands based on the amido benzoic acid scaffold would involve the coordination of a metal ion by the carboxylate oxygen and the amide oxygen. The resulting metallacycle's size and conformation would influence the catalytic properties of the metal center. Key principles in designing such ligands include:

Chelation: The formation of a stable chelate ring with the metal center.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the aromatic ring can modulate the electron density at the metal center, thereby tuning its reactivity.

Steric Hindrance: The N-methyl and N-propanoyl groups provide a specific steric environment around the metal center, which can influence the selectivity of catalytic reactions.

The general principles of using benzoic acid derivatives in transition metal-catalyzed reactions are well-established, often involving the direction of C-H activation or other transformations.

To be effective in asymmetric catalysis, a ligand must be chiral. This compound itself is achiral. However, it could be derivatized to introduce chirality. For example, a chiral center could be incorporated into the N-acyl group, or a chiral substituent could be added to the aromatic ring.

A hypothetical chiral derivative could be synthesized and then complexed with a transition metal to create a chiral catalyst. Such catalysts are crucial for enantioselective transformations, where one enantiomer of a product is formed preferentially. The design of effective chiral ligands is a major focus in modern catalysis.

Auxiliary in Stereoselective Transformations

While there is no specific information on the use of this compound as a stereoselective auxiliary, related chiral amido benzoic acids could potentially serve this role. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.

For instance, a chiral version of this compound could be attached to a prochiral substrate. The inherent chirality of the auxiliary would then direct the approach of a reagent to one face of the substrate, leading to a stereoselective transformation. After the reaction, the auxiliary would be removed. A structurally similar compound, 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid, has been studied for its stereoselective properties, indicating the potential for this class of compounds in stereoselective applications chemicalregister.com.

Applications in Polymer Chemistry and Material Science (e.g., as a monomer or cross-linking agent)

The bifunctional nature of this compound suggests its potential use in polymer chemistry. The carboxylic acid group can participate in polymerization reactions, such as the formation of polyesters or polyamides. If the molecule were modified to contain another reactive group, it could act as a monomer for step-growth polymerization.

Alternatively, if incorporated into a polymer chain, the N-methylpropanamido group or the aromatic ring could be functionalized for cross-linking, which would improve the mechanical and thermal properties of the resulting polymer. Benzoic acid and its derivatives are known to be incorporated into various polymer structures.

Theoretical and Computational Studies of 2 N Methylpropanamido Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-(N-methylpropanamido)benzoic acid. Methods such as B3LYP with a suitable basis set like 6-311++G(d,p) can be employed to optimize the molecular geometry and compute various electronic properties. researchgate.net

The electronic structure is characterized by the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amide nitrogen, while the LUMO is likely centered on the carboxylic acid group and the aromatic ring.

The bonding in the molecule can be analyzed through calculated bond lengths, bond angles, and dihedral angles. For instance, the C-N bond of the amide and the C-C bonds of the benzene (B151609) ring will exhibit lengths indicative of their single or partial double bond character. The planarity of the phenyl ring and the orientation of the propanamido and carboxylic acid substituents are also key features determined through these calculations. unimi.it

A summary of typical calculated electronic properties for a molecule like this compound is presented in Table 1.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound in various environments. nih.govdovepress.com By simulating the motion of the atoms over time, MD can reveal the preferred three-dimensional structures of the molecule and the dynamics of their interconversion. nih.gov

The conformational flexibility of this compound arises from the rotation around several single bonds, most notably the C-N bond of the amide linkage and the C-C bond connecting the carboxylic acid group to the aromatic ring. MD simulations can map the potential energy surface as a function of the key dihedral angles, identifying low-energy, stable conformers. nih.gov

Furthermore, MD simulations can provide detailed insights into intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amide groups of neighboring molecules, or with solvent molecules. dovepress.com These interactions are crucial in determining the bulk properties of the compound, such as its solubility and crystal structure. In confined spaces, the aggregation and orientation of benzoic acid derivatives can be significantly influenced by interactions with the confining surfaces. unimi.itnih.gov

Table 2 presents a hypothetical conformational analysis summary.

Table 2: Stable Conformers of this compound from Conformational Analysis

| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 175° | 10° | 0.0 |

| 2 | -10° | 170° | 1.5 |

Note: The data in this table is illustrative and represents plausible conformers.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, infrared (IR) and nuclear magnetic resonance (NMR) spectra are commonly calculated.

Theoretical IR spectra can be computed from the vibrational frequencies obtained from quantum chemical calculations. The calculated frequencies are often scaled to better match experimental values. These calculations help in the assignment of the observed IR bands to specific vibrational modes of the molecule, such as the C=O stretching of the carboxylic acid and amide groups, and the N-H bending.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net Comparing the calculated chemical shifts with experimental NMR data provides a stringent test of the accuracy of the computed molecular structure. Discrepancies between calculated and experimental spectra can point to specific structural features or intermolecular effects not captured by the computational model.

An example of a comparison between predicted and hypothetical experimental spectroscopic data is shown in Table 3.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| Carboxylic Acid C=O Stretch (IR) | 1725 cm⁻¹ | 1700 cm⁻¹ |

| Amide C=O Stretch (IR) | 1680 cm⁻¹ | 1655 cm⁻¹ |

| Carboxylic Acid Proton (¹H NMR) | 12.1 ppm | 11.9 ppm |

Note: The data in this table is for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. rsc.orgmdpi.com

For example, the hydrolysis of the amide bond or the esterification of the carboxylic acid group are two fundamental reactions of this molecule. Computational studies can model the step-by-step process of these reactions, including the approach of the reactants, the formation of intermediates, and the breaking and forming of bonds leading to the products. The calculated energy barriers for these steps provide a quantitative measure of the reaction rate. researchgate.net

These studies can also shed light on the role of catalysts or solvent molecules in the reaction mechanism. By including these additional species in the calculations, their influence on the stability of intermediates and transition states can be determined, providing a more complete picture of the reaction in a realistic environment. rsc.org

Structure-Reactivity Relationship Analysis using Computational Descriptors (e.g., Hammett's constants, Fukui functions)

Computational descriptors can be used to establish quantitative structure-reactivity relationships (QSRRs). For substituted benzoic acids, Hammett's equation is a well-established tool for correlating the electronic effects of substituents with reaction rates and equilibrium constants. libretexts.org Although the ortho-substituent in this compound complicates the direct application of the standard Hammett equation due to steric effects, computational approaches can still quantify the electronic influence of the N-methylpropanamido group. libretexts.org

Fukui functions, derived from conceptual DFT, are another powerful tool for predicting reactivity. researchgate.net These functions identify the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the Fukui functions would likely indicate that the carbonyl carbon of the carboxylic acid is a primary site for nucleophilic attack, while the oxygen atoms are prone to electrophilic attack.

Table 4: Illustrative Computational Reactivity Descriptors for this compound

| Atomic Site | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |

|---|---|---|

| Carboxylic Carbonyl Carbon | 0.15 | 0.05 |

| Amide Carbonyl Carbon | 0.12 | 0.08 |

| Carboxylic Hydroxyl Oxygen | 0.03 | 0.25 |

Note: The values in this table are illustrative and represent a plausible distribution of reactivity.

Prediction of Adsorption and Surface Interaction Properties (if relevant to catalysis or materials)

The prediction of adsorption and surface interaction properties is crucial for applications in catalysis and materials science. researchgate.net Computational models can be used to study the interaction of this compound with various surfaces, such as metal catalysts or polymer matrices. rsc.org

These simulations can predict the preferred orientation and binding energy of the molecule on a given surface. For instance, on a metal surface, the carboxylic acid group and the aromatic ring are likely to be the primary interaction sites. The strength of this interaction can be quantified by calculating the adsorption energy. rsc.org In the context of materials science, understanding how the molecule interacts with a polymer can help in designing composite materials with desired properties.

While specific studies on this compound may be limited, the principles of molecular interactions with surfaces are well-established and can be applied to this molecule. researchgate.net Descriptors such as the HOMO-LUMO gap of the molecule and properties of the surface can be used to build predictive models for adsorption behavior. rsc.org

Advanced Methodologies and Future Research Directions for 2 N Methylpropanamido Benzoic Acid

Integration of Flow Chemistry Techniques for Continuous Synthesis

The synthesis of 2-(N-methylpropanamido)benzoic acid and its analogs traditionally relies on batch processing. However, the integration of flow chemistry offers a paradigm shift towards continuous manufacturing, presenting numerous advantages over conventional methods. Flow chemistry, where reactants are continuously pumped through a reactor, allows for superior control over reaction parameters such as temperature, pressure, and mixing. This precise control can lead to improved reaction yields, higher purity profiles, and enhanced safety, particularly for exothermic reactions.

For the synthesis of this compound, a flow chemistry setup could involve the continuous feeding of N-methylanthranilic acid and propanoyl chloride into a heated microreactor. The rapid heat and mass transfer inherent to flow systems could significantly reduce reaction times compared to batch synthesis. Furthermore, the integration of in-line purification modules, such as liquid-liquid extraction or continuous crystallization, could enable a seamless process from starting materials to the final, purified product. This approach not only accelerates the production process but also facilitates easier scalability, a crucial factor for potential industrial applications.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Conventional Batch Synthesis | Projected Flow Chemistry Synthesis |

| Reaction Time | Several hours | Minutes |

| Yield | Variable, operator-dependent | Potentially higher and more consistent |

| Purity | Requires extensive workup | Higher, with in-line purification |

| Safety | Risks associated with large volumes | Enhanced, smaller reaction volumes |

| Scalability | Challenging | Linear and predictable |

High-Throughput Experimentation and Automation in Derivatization

To explore the structure-activity relationship (SAR) of this compound, the synthesis and screening of a diverse library of its derivatives are essential. High-throughput experimentation (HTE) and automation are pivotal in accelerating this process. By employing robotic liquid handlers and parallel synthesis reactors, a multitude of derivatives can be synthesized simultaneously in small-scale formats, such as 96-well plates. pku.edu.cn

For instance, a library of analogs could be generated by varying the acyl group (substituting propanoyl chloride with other acylating agents) or by using different substituted N-methylanthranilic acids. Automated workstations can dispense the necessary reagents, control reaction conditions, and perform the initial purification steps. Subsequent analysis of these derivatives for their biological activity can also be automated, allowing for the rapid identification of lead compounds. This approach drastically reduces the time and resources required for the initial stages of drug discovery. nih.gov The use of solid-phase synthesis, where the anthranilic acid scaffold is attached to a resin, could further simplify the purification process through simple filtration and washing steps. nih.gov

Table 2: Illustrative High-Throughput Derivatization Scheme

| Well | N-Methylanthranilic Acid Derivative | Acylating Agent | Resulting Derivative |

| A1 | N-methylanthranilic acid | Propanoyl chloride | This compound |

| A2 | N-methylanthranilic acid | Acetyl chloride | 2-(N-methylacetamido)benzoic acid |

| A3 | N-methylanthranilic acid | Benzoyl chloride | 2-(N-methylbenzamido)benzoic acid |

| B1 | 5-Bromo-N-methylanthranilic acid | Propanoyl chloride | 5-Bromo-2-(N-methylpropanamido)benzoic acid |

Application of Machine Learning and Artificial Intelligence for Reaction Optimization and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties. numberanalytics.com In the context of this compound, ML algorithms can be trained on existing chemical reaction data to predict the optimal conditions for its synthesis, such as the best solvent, catalyst, and temperature, thereby maximizing yield and minimizing byproducts. rsc.orgbeilstein-journals.org These models can analyze vast datasets of similar amide bond formations to identify subtle patterns that may not be apparent to human researchers. nih.gov

Furthermore, AI can be employed for de novo drug design, generating novel derivatives of this compound with desired biological activities and pharmacokinetic profiles. By learning from large databases of known bioactive molecules, these models can propose new structures that are likely to be effective while also predicting properties such as solubility, toxicity, and metabolic stability. This predictive power significantly narrows down the number of compounds that need to be synthesized and tested, making the research process more efficient and cost-effective. openreview.net

| Predicted Property | AI Model Input | Potential AI Model Output |

| Reaction Yield | Reactants, reagents, solvent, temperature | Predicted yield (%) with confidence score |

| Bioactivity | Molecular structure of a derivative | Predicted inhibitory constant (Ki) for a target |

| Aqueous Solubility | Molecular structure of a derivative | Predicted solubility (mg/mL) |

| Toxicity | Molecular structure of a derivative | Probability of being a hepatotoxin |

Development of Sustainable Synthesis Routes Incorporating Green Chemistry Principles

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. ucl.ac.uk For the synthesis of this compound, several green chemistry strategies could be implemented. The amide bond formation is a cornerstone of many chemical processes, and developing catalytic methods that avoid stoichiometric activating agents is a key area of research. sioc-journal.cnresearchgate.net

One approach is the use of biocatalysis, employing enzymes like lipases to catalyze the amidation reaction under mild conditions, often in greener solvents or even in aqueous media. nih.govrsc.org This can lead to highly selective transformations with minimal waste. Another strategy involves the development of catalytic methods that use reusable catalysts, such as Brønsted acidic ionic liquids, which can serve as both the catalyst and the solvent. acs.org The direct amidation of carboxylic acids and amines, where water is the only byproduct, is the most atom-economical approach and a primary goal of green amide synthesis. acs.org Evaluating the synthesis of this compound using these methods could lead to a more environmentally benign and sustainable manufacturing process.

Emerging Research Frontiers and Potential Novel Applications in Chemical Science

While the initial interest in N-substituted anthranilic acid derivatives has often been in the realm of medicinal chemistry, their unique structural and electronic properties open up possibilities in other areas of chemical science. nih.govafjbs.com The anthranilic acid scaffold is a versatile building block for the synthesis of various heterocyclic compounds and has been explored for its antimicrobial and antiviral properties. nih.govmdpi.com

Emerging research could focus on the application of this compound and its analogs in materials science. For example, benzoic acid derivatives have been investigated as inhibitors for area-selective atomic layer deposition (AS-ALD), a technique crucial in the semiconductor industry. mdpi.com The specific coordination chemistry of these molecules could be tailored for such applications. Additionally, the photophysical properties of these compounds could be explored, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The ability to fine-tune the electronic properties through derivatization makes this class of molecules an interesting platform for the development of novel functional materials. Further research into the metal-chelating properties of this compound could also unveil applications in catalysis or as sensors for metal ions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(N-methylpropanamido)benzoic acid, and how can yield and purity be improved?

- Methodology : Compare conventional reflux methods (e.g., methanol with glacial acetic acid as a catalyst) with microwave-assisted synthesis. Evidence from similar benzoic acid derivatives shows microwave methods reduce reaction time and improve yields (e.g., 96% yield via reflux vs. microwave efficiency in bactericide synthesis ). Optimize solvent selection (polar aprotic solvents may enhance amide formation) and purification steps (recrystallization from ethanol or gradient chromatography).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of:

- IR spectroscopy to confirm amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) functional groups .

- NMR (¹H/¹³C) to resolve substituent positions on the benzene ring and confirm N-methylpropanamido connectivity .

- HPLC-MS for purity assessment and molecular ion verification .

- X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Q. How can researchers address solubility challenges during experimental workflows?

- Methodology : Test solubility in dimethyl sulfoxide (DMSO) for stock solutions, followed by aqueous buffers (pH-dependent solubility due to the carboxylic acid group). For crystallization trials, use solvent mixtures (e.g., ethanol/water) to modulate polarity . If poor solubility persists, consider salt formation (e.g., sodium or potassium salts) .

Q. What validation criteria should be applied to analytical methods for this compound?

- Methodology :

- Linearity : Calibration curves (R² > 0.99) across expected concentration ranges.

- Precision : ≤5% RSD for intra-/inter-day replicates.

- Accuracy : Spike-recovery tests (90–110%).

- Specificity : Ensure no interference from byproducts or degradation compounds via HPLC-MS .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?

- Methodology : Perform single-crystal X-ray diffraction and apply graph set analysis (GSA) to classify hydrogen bonds (e.g., D, R₂²(8) motifs). The carboxylic acid and amide groups likely form intermolecular O-H···O and N-H···O bonds, influencing crystal packing . Compare with similar derivatives (e.g., 2-phenoxybenzoic acid ) to identify trends in lattice stability.

Q. What computational strategies are effective for modeling electron distribution and reactivity?

- Methodology :

- Electron Localization Function (ELF) : Map electron density to identify lone pairs and bonding regions, critical for predicting nucleophilic/electrophilic sites .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate electrostatic potential surfaces to assess interaction sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to guide crystallization experiments .

Q. How can researchers resolve contradictions between spectral data and proposed structures?

- Methodology : Cross-validate using orthogonal techniques:

- If NMR suggests unexpected tautomerism, confirm via X-ray crystallography .

- For IR discrepancies (e.g., shifted amide peaks), check for polymorphism or solvent effects .

- Use high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .

Q. What strategies enable structure-activity relationship (SAR) studies for bioactivity screening?

- Methodology :

- Synthesize analogs with modified substituents (e.g., methyl → ethyl on the amide) and compare bioactivity (e.g., enzyme inhibition assays) .

- Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

- Correlate computational results with experimental IC₅₀ values to validate SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.